

An In-Depth Technical Guide to 3,5-Diisopropylbenzaldehyde

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Compound of Interest

Compound Name: 3,5-Diisopropylbenzaldehyde

CAS No.: 112538-48-4

Cat. No.: B171788

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Introduction: Unveiling a Versatile Synthetic Building Block

3,5-Diisopropylbenzaldehyde is a substituted aromatic aldehyde that, while not as extensively documented as other benzaldehyde derivatives, presents significant potential for researchers and professionals in organic synthesis and drug development. Its unique structural feature—two bulky, lipophilic isopropyl groups positioned meta to the formyl group—imparts specific steric and electronic properties that can be strategically exploited. These isopropyl groups can influence reaction kinetics, regioselectivity, and the physicochemical properties of downstream compounds, such as solubility and receptor binding affinity.

This guide offers a comprehensive technical overview of **3,5-diisopropylbenzaldehyde**, consolidating available data and providing expert insights into its synthesis, reactivity, and potential applications. Recognizing the sparse specific literature for this exact molecule, this document integrates established chemical principles and data from analogous compounds to provide a robust and practical resource for laboratory professionals.

Section 1: Core Chemical Identity and Properties

Correctly identifying a chemical is the foundation of any successful research endeavor. **3,5-Diisopropylbenzaldehyde** is registered under a specific CAS number, which ensures unambiguous identification in literature, patents, and commercial catalogs.

Chemical Identifiers

A summary of the key identifiers for **3,5-diisopropylbenzaldehyde** is presented below.

Identifier	Value	Source
Chemical Name	3,5-Diisopropylbenzaldehyde	-
Synonyms	3,5-bis(1-methylethyl)benzaldehyde	-
CAS Number	112538-48-4	[1][2][3]
Molecular Formula	C ₁₃ H ₁₈ O	[4]
Molecular Weight	190.28 g/mol	[4]
SMILES	O=CC1=CC(C(C)C)=CC(C(C)C)=C1	[4]

Physicochemical Properties

The physical properties of an aldehyde are critical for planning reactions, purifications, and for understanding its behavior in different media. While comprehensive experimental data for **3,5-diisopropylbenzaldehyde** is limited, key properties have been reported by chemical suppliers.

Property	Value	Source & Notes
Appearance	Colorless to pale yellow liquid	Inferred from similar aromatic aldehydes.
Boiling Point	141-146 °C at 9 Torr	[1]
Density	0.972 g/cm ³ (at 18 °C)	[1]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., Toluene, Dichloromethane, Ether, Acetone)	Inferred from structural analogues like 1,3-diisopropylbenzene.

Section 2: Synthesis and Manufacturing Insights

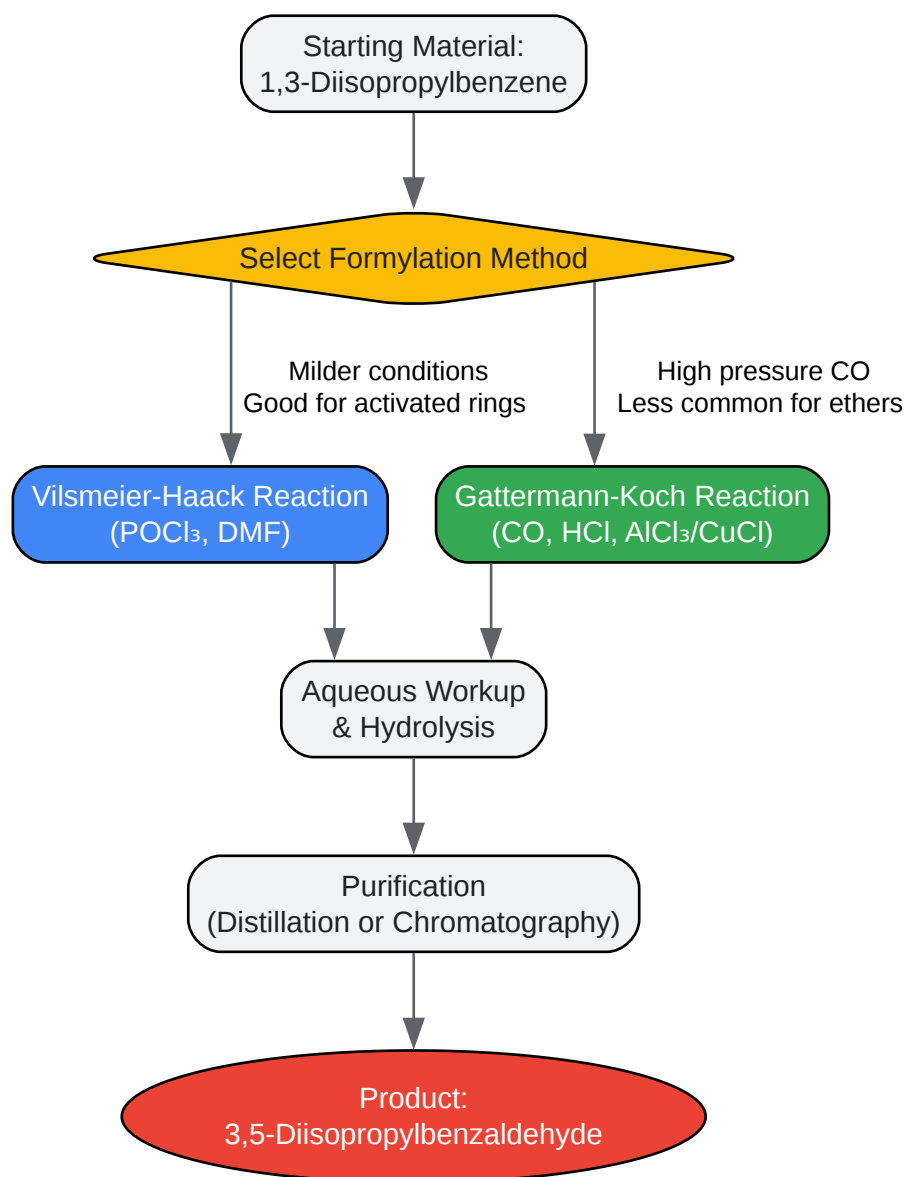
The synthesis of **3,5-diisopropylbenzaldehyde** is not widely published in academic literature. However, its structure logically points to the formylation of 1,3-diisopropylbenzene as the most direct synthetic route. The electron-donating nature of the two isopropyl groups activates the aromatic ring toward electrophilic substitution. The primary challenge is controlling the regioselectivity of the formylation.

Key Synthetic Precursor: 1,3-Diisopropylbenzene

The starting material, 1,3-diisopropylbenzene (also known as m-diisopropylbenzene), is a commercially available aromatic hydrocarbon.[5][6] It is typically produced by the alkylation of benzene with propylene using a Lewis acid catalyst.[5]

Proposed Synthetic Pathway: Electrophilic Formylation

Two classical and highly effective methods for the formylation of activated aromatic rings are the Vilsmeier-Haack and Gattermann-Koch reactions. These represent the most plausible industrial and laboratory-scale syntheses.



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Caption: Logical workflow for the synthesis of **3,5-diisopropylbenzaldehyde**.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl_3) and a formamide like N,N-dimethylformamide (DMF).^{[3][7][8]} The following protocol is a validated, general procedure adapted for this specific transformation.

Reaction Scheme: $C_6H_4(CH(CH_3)_2)_2 + (CH_3)_2NCHO + POCl_3 \rightarrow C_{13}H_{18}O$

Materials:

- 1,3-Diisopropylbenzene (1.0 equiv)
- Phosphoryl chloride ($POCl_3$) (1.2 equiv)
- N,N-Dimethylformamide (DMF) (5.0 equiv, used as reagent and solvent)
- Dichloromethane (DCM) (as additional solvent, optional)
- Sodium acetate solution (saturated)
- Deionized water
- Diethyl ether or Ethyl acetate (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)

Step-by-Step Methodology:

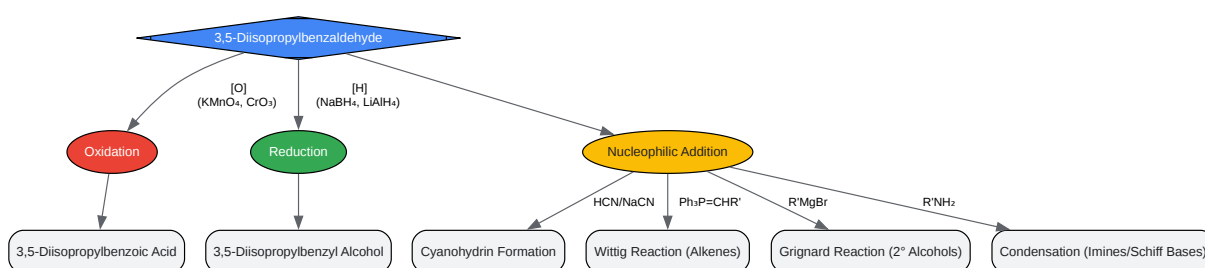
- Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
- Reagent Addition: Add phosphoryl chloride ($POCl_3$) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. The formation of the solid Vilsmeier reagent $[(CH_3)_2N=CHCl]^+PO_2Cl_2^-$ may be observed.
- Substrate Addition: After the addition of $POCl_3$ is complete, add 1,3-diisopropylbenzene to the mixture, either neat or dissolved in a minimal amount of dry DCM.
- Reaction: Allow the reaction mixture to slowly warm to room temperature, then heat to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Quenching and Hydrolysis:** Once the reaction is complete, cool the mixture back to 0 °C. Cautiously add crushed ice, followed by the slow, portion-wise addition of a saturated aqueous solution of sodium acetate until the mixture is neutralized. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
- **Washing and Drying:** Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure **3,5-diisopropylbenzaldehyde**.

Section 3: Chemical Reactivity and Synthetic Utility

The reactivity of **3,5-diisopropylbenzaldehyde** is primarily dictated by the aldehyde functional group and the nature of the aromatic ring. The two meta-isopropyl groups exert a moderate electron-donating effect, slightly activating the ring, while also providing significant steric hindrance around the 2, 4, and 6 positions.

Core Reactivity Map



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Caption: Key reaction pathways for **3,5-diisopropylbenzaldehyde**.

- Oxidation: The aldehyde group is readily oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO_4) or Jones reagent ($\text{CrO}_3/\text{H}_2\text{SO}_4$). The product, 3,5-diisopropylbenzoic acid, is a useful synthetic intermediate in its own right.
- Reduction: The formyl group can be selectively reduced to a primary alcohol, 3,5-diisopropylbenzyl alcohol, using mild reducing agents such as sodium borohydride (NaBH_4) or more powerful reagents like lithium aluminum hydride (LiAlH_4).
- Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This is a cornerstone of its synthetic utility.[9]
 - Grignard and Organolithium Reagents: Reaction with organometallic reagents (R-MgX , R-Li) provides access to secondary alcohols.
 - Wittig Reaction: Condensation with phosphorus ylides (Wittig reagents) is a standard method for converting the aldehyde into a correspondingly substituted alkene.
 - Cyanohydrin Formation: Addition of cyanide (e.g., from HCN or NaCN) yields a cyanohydrin, which can be further hydrolyzed to an α -hydroxy acid.
- Condensation Reactions: The aldehyde readily condenses with primary amines to form imines (Schiff bases).[10] This reaction is fundamental in the synthesis of various heterocyclic systems and ligands. The steric hindrance from the isopropyl groups may slow the reaction rate compared to less substituted benzaldehydes.

Section 4: Applications in Research and Drug Development

While specific drug candidates containing the **3,5-diisopropylbenzaldehyde** moiety are not prominently reported, its structural features suggest high potential as a scaffold or intermediate in medicinal chemistry. The diisopropylphenyl group is a key structural motif that can be used to enhance lipophilicity and modulate interactions with biological targets.

Role as a Lipophilic Scaffold

The two isopropyl groups significantly increase the lipophilicity (fat-solubility) of molecules derived from this aldehyde. In drug design, tuning lipophilicity is crucial for controlling a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and protein binding.

Steric Influence in Active Site Binding

The bulky nature of the isopropyl groups can be used to achieve selective binding to protein targets.^[11] By designing molecules where these groups occupy specific hydrophobic pockets within an enzyme's active site or a receptor's binding domain, medicinal chemists can enhance potency and selectivity. For example, diisopropylphenyl groups have been explored in the design of novel anthelmintic agents and other pharmacologically active compounds.^[12]

Potential as a Precursor for Novel Therapeutics

Based on the applications of other substituted benzaldehydes, **3,5-diisopropylbenzaldehyde** is a logical precursor for several classes of therapeutic agents:

- **Anticancer Agents:** Benzaldehyde derivatives are precursors to chalcones and heterocyclic systems that have shown promise in cancer research.^[13]
- **Antimicrobial Compounds:** The formation of Schiff bases from substituted benzaldehydes is a common strategy for developing new antibacterial and antifungal agents.^{[8][10]}
- **CNS-Active Agents:** The lipophilic nature of the diisopropylphenyl group may facilitate penetration of the blood-brain barrier, making it a potentially useful scaffold for drugs targeting the central nervous system.

Section 5: Safety, Handling, and Storage

As a substituted aromatic aldehyde, **3,5-diisopropylbenzaldehyde** should be handled with appropriate care in a laboratory setting. While a specific, comprehensive safety data sheet (SDS) is not widely available, the following guidelines are based on the known hazards of this chemical class.

Hazard Identification and Precautionary Measures

The following table summarizes the expected hazards and necessary precautions. Users must consult the specific SDS provided by their supplier before handling this chemical.

Hazard Category	Description and Precautionary Statements
Skin Corrosion/Irritation	Expected to cause skin irritation. P264: Wash hands and exposed skin thoroughly after handling. P280: Wear protective gloves and clothing.[1][5][9]
Eye Damage/Irritation	May cause serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][9]
Acute Toxicity (Oral/Inhalation)	May be harmful if swallowed or inhaled. P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area.[1][5][9]
Flammability	Combustible liquid. P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[4]

First Aid, Storage, and Disposal

- First Aid:
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
 - Skin Contact: Immediately wash with plenty of soap and water.
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
 - Ingestion: Do NOT induce vomiting. Call a physician or poison control center.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Storing under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[4]
- Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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